molecular formula C15H16O3 B1271277 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde CAS No. 426221-47-8

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

Cat. No.: B1271277
CAS No.: 426221-47-8
M. Wt: 244.28 g/mol
InChI Key: ZCKGXMJPBNJXJS-UHFFFAOYSA-N
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Description

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is characterized by the presence of an aldehyde group, an allyl group, an ethoxy group, and a propynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde exerts its effects involves its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyl and propynyl groups may also participate in reactions with other biomolecules, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde can be compared with other similar compounds such as:

    3-Allyl-5-ethoxybenzaldehyde: Lacks the propynyl group, resulting in different reactivity and applications.

    4-(2-Propyn-1-yloxy)benzaldehyde: Lacks the allyl and ethoxy groups, leading to distinct chemical properties and uses.

    5-Ethoxy-4-(2-propyn-1-yloxy)benzaldehyde:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKGXMJPBNJXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367716
Record name 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426221-47-8
Record name 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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